3-Octanone (CAS 106-68-3), also known as ethyl amyl ketone, is an asymmetric aliphatic ketone utilized across diverse industrial sectors, ranging from specialty solvent applications to agricultural pheromone formulations [1]. With a boiling point of approximately 167–168 °C and low aqueous solubility, it serves as an effective organic phase in liquid-liquid extraction (LLE) processes[2]. Beyond its solvent capabilities, 3-octanone is a critical volatile compound in flavor and fragrance compounding, imparting stable earthy, lavender, and mushroom notes, and functions as a highly specific alarm pheromone in entomological pest management lures [1].
Generic substitution of 3-octanone with structurally similar analogs, such as 2-octanone or 1-octen-3-one, routinely fails due to strict application-specific constraints. In flavor and fragrance manufacturing, substituting with the unsaturated analog 1-octen-3-one introduces an extremely low odor threshold (<1 ppb) that is highly prone to oxidation, risking severe metallic off-flavors and batch spoilage [1]. In agricultural formulations, the specific steric profile of 3-octanone is required for optimal binding and release kinetics in porous matrices; branched alternatives like 4-methyl-3-heptanone exhibit significantly lower matrix uptake due to pore window size limitations. Furthermore, in solvent extraction, the asymmetric ethyl-amyl structure of 3-octanone provides distinct partition coefficients and phase separation kinetics that symmetric or shorter-chain ketones cannot replicate.
In the development of controlled-release baits for leaf-cutting ants, the molecular shape of the active pheromone dictates formulation capacity. 3-Octanone demonstrates significantly higher inclusion efficiency in porous matrices like IRMOF-NHPr compared to branched analogs [1].
| Evidence Dimension | Pheromone uptake capacity in modified MOFs |
| Target Compound Data | 3-Octanone (up to 62-75 wt% uptake in IRMOF systems) |
| Comparator Or Baseline | 4-methyl-3-heptanone (lower uptake due to steric hindrance at pore windows) |
| Quantified Difference | Substantially higher mass loading and sustained release exceeding 60-100 days. |
| Conditions | Solvent exchange loading in IRMOF-NHPr at room temperature. |
Enables the procurement of 3-octanone for high-capacity, long-lasting agricultural pest management lures, reducing replacement frequency.
For the separation of acetic acid from water, 3-octanone serves as a highly effective extraction solvent. Thermodynamic evaluations of ternary systems show that 3-octanone provides excellent distribution coefficients and selectivity, comparable to or exceeding standard industrial solvents like toluene, while offering a favorable volatility profile for solvent recovery [1].
| Evidence Dimension | Extraction selectivity and capacity for acetic acid/water mixtures |
| Target Compound Data | 3-Octanone (high selectivity and favorable phase separation kinetics) |
| Comparator Or Baseline | Toluene / 2-Nonanone (baseline extraction solvents) |
| Quantified Difference | Maintains high distribution coefficients across a 293.2–333.2 K temperature range without the toxicity profile of aromatic solvents. |
| Conditions | Ternary system (water + acetic acid + solvent) at 0.1 MPa. |
Validates 3-octanone as a viable, lower-toxicity industrial solvent alternative for organic acid recovery processes.
In flavor and fragrance compounding, achieving a stable earthy/mushroom note requires precise threshold management. While 1-octen-3-one provides a similar note, its extreme potency and tendency to degrade into metallic off-flavors make it difficult to scale. 3-Octanone provides a much more manageable odor detection threshold, allowing for reproducible, bulk-scale compounding without the risk of overpowering the formulation [1].
| Evidence Dimension | Odor detection threshold and formulation stability |
| Target Compound Data | 3-Octanone (moderate threshold, ~28-50 ppb, stable earthy/lavender profile) |
| Comparator Or Baseline | 1-Octen-3-one (ultra-low threshold, <1 ppb, high risk of metallic off-notes) |
| Quantified Difference | Orders of magnitude higher threshold, drastically reducing batch-to-batch dosing errors. |
| Conditions | Aqueous and model wine/beverage matrices. |
Ensures high reproducibility and lower spoilage risk in commercial flavor, fragrance, and beverage additive manufacturing.
Due to its high mass loading capacity and sustained release profile in porous matrices, 3-octanone is the preferred active ingredient for formulating long-lasting baits targeting leaf-cutting ants and other pests[1].
Leveraging its excellent distribution coefficients and favorable phase separation kinetics, 3-octanone is an optimal solvent choice for the industrial extraction of acetic acid from aqueous streams, serving as a safer alternative to aromatic solvents [2].
Because of its moderate odor threshold and resistance to metallic off-note degradation, 3-octanone is ideal for bulk-scale flavor and fragrance manufacturing where reproducible earthy, lavender, or mushroom profiles are required [3].
Flammable